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molecular formula C4H4IN3 B074693 2-Amino-5-iodopyrimidine CAS No. 1445-39-2

2-Amino-5-iodopyrimidine

Cat. No. B074693
M. Wt: 221 g/mol
InChI Key: HAFKCGZQRIIADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

Prepared from commercially available 2-amino-5-iodopyrimidine (60 g, 271 mmol) and trimethylsilylacetylene (49 mL, 354 mmol) as described in example D.1 method 1 step 1. Obtained the title compound as a light brown solid (37.66 g, 73%). MS (ISP) 192 [(M+H)+].
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11]>>[CH3:9][Si:10]([C:13]#[C:14][C:5]1[CH:4]=[N:3][C:2]([NH2:1])=[N:7][CH:6]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NC1=NC=C(C=N1)I
Name
Quantity
49 mL
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=NC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.66 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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